L-LYSINE:2HCL (ALPHA-15N)

Quantitative Proteomics Mass Spectrometry SILAC

Researchers face ambiguous MS data and complex isotopic envelopes when using uniformly labeled or epsilon-15N lysine analogs. L-Lysine:2HCl (Alpha-15N) resolves this with site-selective α-15N enrichment at 98 atom%, providing a precise +1 Da mass shift per labeled residue for unambiguous peptide quantification. • Enables clean SILAC data analysis without overlapping isotopic clusters; validated in human clinical protein synthesis rate measurement via constant infusion protocols. • Distinct metabolic fate vs. epsilon-15N or D-isomer variants ensures pathway-specific nitrogen tracing (e.g., pipecolate biosynthesis). • Supplied as white crystalline solid, 98% chemical purity; suitable for MS, NMR, and cell culture tracer applications.

Molecular Formula
Molecular Weight 220.11
Cat. No. B1579950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL (ALPHA-15N)
Molecular Weight220.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine:2HCl (Alpha-15N): Essential Procurement Specifications for 98 atom% 15N Isotopic Purity in Stable Isotope Labeling


L-Lysine:2HCl (Alpha-15N) is a stable isotope-labeled analog of the essential amino acid L-lysine, specifically synthesized as the dihydrochloride salt and enriched with the heavy 15N isotope at the alpha-amino nitrogen position [1]. This compound is supplied with a certified isotopic purity of 98 atom% 15N and a chemical purity of 98% (CP), as a white crystalline solid [1]. The selective placement of the 15N label, combined with the dihydrochloride formulation, provides a precise +1 Da mass shift relative to the unlabeled lysine (M+1) for mass spectrometry (MS) applications, distinguishing it from uniformly labeled or dual nitrogen-labeled variants .

L-Lysine:2HCl (Alpha-15N): Why Positional 15N Enrichment is a Non-Negotiable Differentiator in Tracer Studies


The procurement of a generic or differently labeled lysine analog (e.g., unlabeled, uniformly 15N-labeled, epsilon-15N, or 13C-labeled) cannot substitute for L-Lysine:2HCl (Alpha-15N) due to fundamental differences in analytical and biological behavior. The selective enrichment at the alpha-amino group dictates a precise +1 Da mass shift per labeled amino acid, which is critical for MS data interpretation without introducing complex isotopic envelopes . Critically, studies show that the metabolic fate of the alpha-15N label is distinct: for instance, D-[alpha-15N]lysine exhibits >10-fold higher renal elimination (80.2%) compared to L-[alpha-15N]lysine (7.6%), underscoring that the stereochemistry and label position are non-interchangeable determinants of tracer kinetics [1]. Furthermore, the alpha-15N label is essential for tracing specific nitrogen transfer pathways, as it selectively labels pipecolate in fungal biosynthesis, unlike the epsilon-15N label which does not [2].

L-Lysine:2HCl (Alpha-15N) Evidence Guide: Quantified Performance Versus Comparators in Mass Spectrometry and Tracer Studies


Precise +1 Da Mass Shift for Streamlined MS Quantification Versus Unlabeled Lysine

L-Lysine:2HCl (Alpha-15N) provides a defined +1 Da mass shift (M+1) compared to unlabeled L-lysine. This is in contrast to L-Lysine-15N2 hydrochloride, which yields a +2 Da shift (M+2), and L-Lysine:2HCl (13C6,15N2), which yields a +8 Da shift . The +1 Da shift is advantageous for applications requiring minimal perturbation of the peptide mass while enabling clear separation in high-resolution MS, avoiding the overlapping isotopic clusters seen with larger mass tags .

Quantitative Proteomics Mass Spectrometry SILAC

Isotopic Purity of 98 atom% 15N for Minimized Signal Dilution in Quantitative Assays

The compound is routinely supplied with a certified isotopic purity of 98 atom% 15N [1]. This high enrichment level ensures that >98% of the incorporated label contributes to the target signal, minimizing background from unlabeled (14N) lysine. This is a standard industry specification for research-grade labeled amino acids, directly comparable to the 98 atom% purity of L-Lysine-15N2 hydrochloride . Lower purity grades would introduce significant quantitative error in MS and NMR experiments.

Isotope Dilution MS Metabolic Tracing NMR Spectroscopy

Distinct Metabolic Fate: L-[alpha-15N]lysine Exhibits 10.6-Fold Lower Urinary 15N Excretion Than D-[alpha-15N]lysine

In a human study comparing the absorption and metabolism of L-[alpha-15N]lysine and D-[alpha-15N]lysine, only 7.6% of the 15N from the alpha-amino group was found in urine after L-[alpha-15N]lysine administration, compared to 80.2% of the 15N dose from D-[alpha-15N]lysine [1]. This demonstrates a profound, stereospecific difference in renal handling and metabolic retention, with the L-enantiomer being predominantly retained for anabolic processes.

Metabolic Flux Analysis Nitrogen Metabolism Tracer Studies

Validated Use for In Vivo Human Muscle Protein Synthesis Rate Quantification via Constant Infusion

Continuous intravenous infusion of L-[alpha-15N]lysine in human subjects has been validated for the measurement of muscle protein synthesis rates. A study achieved a steady-state plateau of plasma free [15N]lysine enrichment after 14 hours of infusion, enabling the calculation of a total plasma lysine flux of 7.3 mmol/h and a total body protein turnover of 3.5 g/day/kg body weight [1]. The fractional synthetic rate of sarcoplasmic protein was calculated as 3.8%/day.

Muscle Protein Synthesis Human Physiology Stable Isotope Infusion

Positional Labeling Specificity for Tracing Pipecolate Biosynthesis Not Achievable with Epsilon-15N Label

In the biosynthesis of pipecolic acid by the fungus Rhizoctonia leguminicola, it was demonstrated that [alpha-15N]lysine, but not [epsilon-15N]lysine, labeled pipecolate [1]. This positional specificity proved that the biosynthetic pathway proceeds via delta-1-piperideine-6-carboxylate rather than the previously hypothesized delta-1-piperideine-2-carboxylate intermediate. The alpha-15N label was essential for elucidating this mechanistic detail.

Fungal Metabolism Alkaloid Biosynthesis Mechanistic Tracing

L-Lysine:2HCl (Alpha-15N) Primary Research Applications: Where the Evidence Directs Procurement


Quantitative Proteomics via SILAC Requiring Minimal Peptide Mass Perturbation

L-Lysine:2HCl (Alpha-15N) is ideally suited for Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, particularly when a +1 Da mass shift is preferred for streamlined data analysis and to minimize the risk of overlapping isotopic clusters from other modified peptides. Its 98 atom% 15N purity ensures a clean, defined isotopic signal for accurate MS-based relative quantification .

In Vivo Human Metabolic Flux and Protein Turnover Studies

This compound is a validated tracer for human clinical research protocols requiring measurement of whole-body and tissue-specific protein synthesis rates. As demonstrated by Halliday et al., constant infusion of L-[alpha-15N]lysine enables the precise calculation of plasma lysine flux and protein fractional synthetic rates, making it a gold-standard tool for nutritional and physiological investigations .

Mechanistic Studies of Nitrogen Atom Transfer in Enzymatic Pathways

The positional specificity of the alpha-15N label is essential for resolving the fate of the alpha-amino group in complex metabolic pathways. Studies on pipecolic acid biosynthesis highlight how this compound uniquely enables researchers to distinguish between proposed intermediates, a capability not available with uniformly labeled or epsilon-15N-labeled lysine .

Biomolecular NMR Spectroscopy for Structure and Dynamics

L-Lysine:2HCl (Alpha-15N) is suitable for biomolecular NMR studies, providing a specific 15N spin-label for investigating protein structure and dynamics. The selective labeling at the alpha-amino group reduces spectral complexity compared to uniformly labeled compounds, facilitating the assignment of resonances and the study of local chemical environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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